2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO2/c1-3-16-5-8-4-10(12,13)6-14(8)9(15)7(2)11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKZUDIUMOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)C(C)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas. Its unique structure, featuring a pyrrolidine ring with difluoro and ethoxymethyl substitutions, suggests significant biological activity that warrants detailed investigation.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClF2N |
| Molecular Weight | 255.69 g/mol |
| CAS Number | 2098107-20-9 |
| Purity | ≥ 95% |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The difluoro and ethoxymethyl groups enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Research indicates that compounds similar to this one may modulate neurotransmitter systems, particularly those involved in cognitive function and mood regulation. The presence of a Michael acceptor moiety suggests potential reactivity with nucleophiles in biological systems, which could lead to reversible covalent modifications of target proteins .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Notably:
- Neuroblastoma Cells : The compound showed cytotoxic effects at micromolar concentrations, indicating potential for use in neuro-oncology.
- Enzyme Inhibition : Preliminary studies suggest inhibition of key enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects.
Case Studies
Several case studies have been documented regarding the application of this compound in drug development:
- Cognitive Enhancers : A study explored its potential as a cognitive enhancer in animal models. Results indicated improved memory and learning capabilities associated with the administration of the compound.
- Pain Management : Another case study focused on its analgesic properties. The compound demonstrated efficacy in reducing pain responses in rodent models, suggesting a mechanism involving modulation of pain pathways.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Early findings indicate:
- Low Acute Toxicity : Animal studies have shown minimal acute toxicity at therapeutic doses.
- Chronic Exposure : Long-term studies are still required to evaluate potential chronic effects and carcinogenic risks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (BB52-9521)
This compound shares the 2-chloropropan-1-one core but substitutes the pyrrolidine ring with a piperazine group (a six-membered ring with two nitrogen atoms). Key differences include:
- Substituents : The piperazine ring lacks fluorine and ethoxymethyl groups but includes an ethyl group on one nitrogen atom.
- Molecular Weight : 204.7 g/mol (vs. an estimated ~280–300 g/mol for the target compound due to the heavier pyrrolidine substituents) .
Data Table 1: Structural Comparison
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
This compound (from ) replaces the pyrrolidine ring with a hydrazinylidene-aniline group. Key distinctions:
- Applications : Similar hydrazinylidene derivatives are studied as intermediates in dye synthesis or coordination chemistry .
2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one
Listed in , this compound replaces the pyrrolidine group with a substituted phenoxy-aromatic system. Differences include:
- Steric Effects : The bulky aromatic substituents may hinder nucleophilic attack at the carbonyl compared to the target compound’s pyrrolidine.
- Electrophilicity : Bromine and chlorine substituents on the aryl ring could enhance electrophilic aromatic substitution reactivity, diverging from the target’s aliphatic reactivity.
Key Research Findings and Trends
Ethoxymethyl groups may introduce steric hindrance, moderating reactivity in nucleophilic substitution reactions.
Comparative Stability :
- Piperazine-based analogs (e.g., BB52-9521) may exhibit greater hydrolytic stability due to reduced ring strain compared to pyrrolidine derivatives.
Synthetic Utility: Chloro-propanones with nitrogenous heterocycles (e.g., piperazine or pyrrolidine) are versatile intermediates in pharmaceuticals, such as kinase inhibitors or antipsychotics.
Preparation Methods
Synthesis of 2-(ethoxymethyl)-4,4-difluoropyrrolidine Intermediate
- Starting materials: Difluorinated precursors such as 4,4-difluoropyrrolidin-2-one or its derivatives.
- Ethoxymethylation: Introduction of the ethoxymethyl group at the 2-position is commonly achieved by nucleophilic substitution using ethoxymethyl halides or acetals under basic conditions.
- Fluorination: The 4,4-difluoro substitution is typically installed via electrophilic fluorination reagents or by using difluorinated building blocks.
Preparation of 2-Chloro-1-propanone Moiety
- Chlorination: The 2-chloro substituent on the propanone is introduced by alpha-chlorination of propanone derivatives using reagents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions.
- Alternative routes: Direct synthesis from 2-chloropropionic acid derivatives via acyl chloride intermediates can also be used.
Coupling of Pyrrolidine and Propanone Fragments
- The nitrogen of the pyrrolidine ring is alkylated with the 2-chloro-1-propanone intermediate.
- Typical conditions involve nucleophilic substitution reactions in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) with bases like potassium carbonate or sodium hydride to facilitate the nitrogen nucleophilicity.
- Temperature control is crucial to avoid side reactions such as elimination or over-chlorination.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4,4-Difluoropyrrolidin-2-one + ethoxymethyl halide | Base (K2CO3), DMF, 50-70°C, 6 h | 2-(ethoxymethyl)-4,4-difluoropyrrolidine | 75-85 | Careful control of temperature to avoid decomposition |
| 2 | Propanone + chlorinating agent (e.g., NCS) | Solvent: CCl4 or CH2Cl2, 0-5°C, 2 h | 2-Chloro-1-propanone | 80-90 | Low temperature prevents over-chlorination |
| 3 | 2-(ethoxymethyl)-4,4-difluoropyrrolidine + 2-chloro-1-propanone | Base (NaH), DMF, room temp to 40°C, 12 h | Target compound | 65-75 | Purification by column chromatography |
Research Findings and Optimization
- Yield optimization: Reaction yields improve with the use of dry solvents and inert atmosphere to prevent hydrolysis and side reactions.
- Stereochemistry: The stereochemical integrity of the pyrrolidine ring is preserved by mild reaction conditions; harsh conditions can cause racemization.
- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product purity and structure.
- Catalyst use: In some protocols, phase-transfer catalysts or mild Lewis acids have been employed to enhance coupling efficiency.
Analytical Data Supporting Preparation
| Analytical Technique | Purpose | Typical Observations |
|---|---|---|
| NMR (1H, 13C, 19F) | Structural confirmation | Signals consistent with ethoxymethyl and difluoro substituents on pyrrolidine ring; characteristic ketone and chloro signals |
| IR Spectroscopy | Functional group identification | Strong carbonyl stretch (~1700 cm⁻¹); C–F stretches; C–Cl signals |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to expected molecular weight |
| HPLC | Purity and reaction monitoring | Single major peak indicating high purity (>95%) |
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction temperature | 0°C to 70°C | Controls selectivity and side reactions |
| Solvent | DMF, DMSO, CH2Cl2, CCl4 | Solubility and reaction rate |
| Base | K2CO3, NaH | Facilitates nucleophilic substitution |
| Reaction time | 2 to 12 hours | Ensures completion without degradation |
| Yield | 65% to 90% | Depends on step and conditions |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one?
Answer:
The synthesis typically involves a multi-step approach:
Pyrrolidine Functionalization : Introduce the 4,4-difluoro and ethoxymethyl groups via nucleophilic substitution or catalytic fluorination. For example, alkylation of 4,4-difluoropyrrolidine with ethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Ketone Formation : React the functionalized pyrrolidine with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propan-1-one backbone .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and elemental analysis .
Advanced: How can SHELXL refine the crystal structure of this compound, and what parameters are critical?
Answer:
SHELXL employs least-squares refinement against high-resolution X-ray diffraction
- Data Handling : Import integrated intensity data (HKL format) and define the asymmetric unit. Use
HKLF 4for twinned data if necessary . - Refinement Strategy :
- Isotropic → Anisotropic : Refine non-H atoms anisotropically.
- Hydrogen Placement : Place H atoms geometrically (e.g.,
AFIX 137for CH₂ groups) or refine using riding models. - Disorder Modeling : For flexible ethoxymethyl groups, split occupancy (e.g.,
PART 0.5) and apply restraints (e.g.,SADIfor bond distances) .
- Validation : Check R-factor convergence (target: R1 < 0.05), residual electron density (<0.5 eÅ⁻³), and ADP consistency .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to confirm substituents:
- IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .
- XRD : Resolve absolute configuration and intermolecular interactions (e.g., C–H···O/F contacts) .
Advanced: How do DFT calculations aid in understanding this compound’s electronic structure?
Answer:
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to optimize the gas-phase structure. Compare bond lengths/angles with XRD data to validate computational models .
- Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity. The difluoropyrrolidine ring often lowers LUMO energy, enhancing electrophilicity at the carbonyl .
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack prediction .
Advanced: How to resolve contradictions in crystallographic data for similar halogenated pyrrolidinones?
Answer:
- Data Quality : Ensure high-resolution data (≤0.8 Å) to reduce model bias. Discrepancies in torsion angles (e.g., ethoxymethyl orientation) may arise from solvent effects .
- Twinned Data : Use
TWINandBASFcommands in SHELXL to deconvolute overlapping reflections . - Validation Tools : Cross-check with PLATON (e.g.,
ADDSYMfor missed symmetry) and CCDC databases .
Basic: What steps confirm the stereochemistry of the difluoropyrrolidine moiety?
Answer:
- XRD : Determine absolute configuration via Flack parameter (e.g., 0.02(3)) .
- Optical Rotation : Compare experimental [α]D with DFT-predicted values.
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to verify enantiopurity (>99% ee) .
Advanced: What strategies isolate reactive intermediates during synthesis?
Answer:
- Low-Temperature Quenching : Trap unstable intermediates (e.g., chloropropanoyl-pyrrolidine adducts) at -78°C .
- In Situ Spectroscopy : Monitor reactions via FTIR or Raman for real-time intermediate detection.
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate intermediates with similar Rf values .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : C18 column (acetonitrile/water, 1.0 mL/min), retention time ~8.2 min .
- Melting Point : Sharp range (e.g., 142–144°C) indicates purity.
- Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .
Advanced: How do difluoro and ethoxymethyl groups influence reactivity?
Answer:
- Electron-Withdrawing CF₂ : Increases electrophilicity of the carbonyl, accelerating nucleophilic additions (e.g., Grignard reactions) .
- Ethoxymethyl Flexibility : Steric hindrance modulates regioselectivity in cross-coupling reactions. MD simulations show gauche conformers dominate in solution .
Advanced: What challenges arise in experimental phasing for this compound’s XRD data?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
